(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid
CAS No.: 102691-93-0
VCID: VC0013062
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
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Description | (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid is a chiral compound widely used in pharmaceutical development as a key intermediate in synthesizing anti-inflammatory drugs . It is also utilized as a standard reference material in analytical chemistry to ensure accuracy in measurements and analyses of complex mixtures . Furthermore, this compound is employed in organic synthesis for creating complex molecules and plays a role in biochemical research, specifically in studying enzyme interactions, metabolic pathways, drug metabolism, and efficacy . It is being explored for potential applications in cosmetic formulations for its skin-conditioning properties and in developing new materials with unique properties like improved thermal stability and enhanced mechanical strength . This chemical, also known as (S)-(+)-a-Methoxy-a-methyl-1-naphthaleneacetic acid, has a molecular formula of C14H14O3 and a molecular weight of 230.26 . It typically presents as a white to light yellow powder or crystal . The melting point is recorded at 110 °C, and it has a specific rotation (alpha) of D26 +67.4° (c = 1.39 in CHCl3) . It should be stored at temperatures between 2-8°C . A similar chemical compound is (R)-(-)-2-Methoxy-2-(1-naphthyl)propionic acid, which is also a chiral compound with applications in pharmaceuticals . Additionally, (S)-(+)-2-(6-Methoxy-2-naphthyl)propionic acid is another related compound, though it has different properties and applications . |
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CAS No. | 102691-93-0 |
Product Name | (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid |
Molecular Formula | C14H14O3 |
Molecular Weight | 230.26 g/mol |
IUPAC Name | (2S)-2-methoxy-2-naphthalen-1-ylpropanoic acid |
Standard InChI | InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,15,16)/t14-/m0/s1 |
Standard InChIKey | YVWMPILNFZOQSZ-AWEZNQCLSA-N |
SMILES | CC(C1=CC=CC2=CC=CC=C21)(C(=O)O)OC |
Canonical SMILES | CC(C1=CC=CC2=CC=CC=C21)(C(=O)O)OC |
PubChem Compound | 9834528 |
Last Modified | Sep 14 2023 |
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